

# "2,6-Difluoro-4-iodoanisole" spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2,6-Difluoro-4-iodoanisole

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An In-depth Technical Guide to the Spectroscopic Data of **2,6-Difluoro-4-iodoanisole**

## Authored by: Gemini, Senior Application Scientist

### Introduction

**2,6-Difluoro-4-iodoanisole** is a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring electron-withdrawing fluorine and iodine atoms ortho and para to an electron-donating methoxy group, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The precise characterization of such intermediates is paramount to ensure the identity, purity, and success of subsequent synthetic steps.

This technical guide provides a comprehensive analysis of the spectroscopic signature of **2,6-Difluoro-4-iodoanisole**. By leveraging foundational spectroscopic principles and comparative data from analogous structures, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a robust resource for researchers, enabling confident structural verification and quality control.

## Molecular Structure and Spectroscopic Implications

The structure of **2,6-Difluoro-4-iodoanisole** is defined by a plane of symmetry that bisects the methoxy group and the C4-I bond. This symmetry is a critical determinant of its spectroscopic output, rendering the two fluorine atoms (F2, F6) and the two aromatic protons (H3, H5) chemically and magnetically equivalent. This equivalence simplifies the resulting spectra, particularly in NMR, leading to fewer signals than would be expected for an asymmetric analogue.

Caption: Molecular structure of **2,6-Difluoro-4-iodoanisole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of **2,6-Difluoro-4-iodoanisole**, providing unambiguous information about its proton, carbon, and fluorine environments.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is characterized by its simplicity, arising from the molecule's symmetry.

- Theoretical Analysis: Two distinct proton environments are present: the methoxy group protons ( $-\text{OCH}_3$ ) and the two equivalent aromatic protons (H3 and H5). The aromatic protons are expected to couple with the adjacent fluorine atoms (F2 and F6), leading to signal splitting.
- Data Interpretation:
  - Aromatic Protons (H3, H5): These two equivalent protons appear as a single signal. The signal is split by the two adjacent, equivalent fluorine atoms. According to the  $n+1$  rule for coupling to equivalent spins, this signal should appear as a triplet ( $n=2$ ,  $2+1=3$ ). The coupling constant for this interaction,  $^3\text{JHF}$  (a three-bond coupling), is typically in the range of 8-10 Hz for meta H-F coupling. The chemical shift is downfield due to the deshielding effects of the adjacent iodine and fluorine atoms.
  - Methoxy Protons ( $-\text{OCH}_3$ ): The three protons of the methyl group are equivalent and do not have any adjacent protons or fluorines to couple with. Therefore, they appear as a sharp singlet. Its chemical shift is in the typical range for an aryl methyl ether.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2,6-Difluoro-4-iodoanisole** (in  $\text{CDCl}_3$ )

Signal	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	~ 7.35	Triplet (t)	$^3\text{J}_{\text{HF}} \approx 8.5$ Hz	2H	Ar-H

| 2 | ~ 3.90 | Singlet (s) | - | 3H |  $-\text{OCH}_3$  |

## $^{13}\text{C}$ NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum provides a count of the unique carbon atoms and reveals C-F coupling, which is invaluable for assignment.

- Theoretical Analysis: Due to symmetry, five distinct carbon signals are expected: four for the aromatic ring and one for the methoxy carbon. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants ( $^1\text{J}_{\text{CF}}$ ), while other carbons in proximity will show smaller two-, three-, or four-bond couplings.
- Data Interpretation:
  - C2/C6 (C-F): This signal will be significantly downfield due to the direct attachment of the highly electronegative fluorine atom. It will appear as a doublet with a very large coupling constant ( $^1\text{J}_{\text{CF}} > 200$  Hz).
  - C1 (C- $\text{OCH}_3$ ): This carbon is also shifted downfield. It will appear as a triplet due to two-bond coupling ( $^2\text{J}_{\text{CF}}$ ) to the two equivalent fluorine atoms.
  - C3/C5 (C-H): This signal will appear as a triplet due to two-bond coupling ( $^2\text{J}_{\text{CF}}$ ) to the fluorine atoms, though the coupling constant will be smaller than  $^1\text{J}_{\text{CF}}$ .
  - C4 (C-I): The carbon bearing the iodine atom experiences the "heavy atom effect," which typically shifts the signal significantly upfield compared to what would be expected based

on electronegativity alone. This signal will appear as a triplet due to three-bond coupling ( $^3\text{JCF}$ ) to the fluorine atoms.

- $-\text{OCH}_3$ : The methoxy carbon appears as a singlet in the typical aliphatic region.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2,6-Difluoro-4-iodoanisole** (in  $\text{CDCl}_3$ )

Signal	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity (due to F-coupling)	Coupling Constant (J, Hz)	Assignment
1	~ 160	Doublet (d)	$^1\text{JCF} \approx 250 \text{ Hz}$	C2, C6
2	~ 155	Triplet (t)	$^2\text{JCF} \approx 15 \text{ Hz}$	C1
3	~ 125	Triplet (t)	$^3\text{JCF} \approx 10 \text{ Hz}$	C3, C5
4	~ 85	Triplet (t)	$^4\text{JCF} \approx 3 \text{ Hz}$	C4

| 5 | ~ 56 | Singlet (s) | - |  $-\text{OCH}_3$  |

## $^{19}\text{F}$ NMR Spectroscopy

$^{19}\text{F}$  NMR is a highly sensitive technique that provides direct information about the fluorine environment.<sup>[1][2]</sup>

- Theoretical Analysis: The two fluorine atoms are chemically equivalent and should give rise to a single signal in the  $^{19}\text{F}$  NMR spectrum. This signal will be split by the two adjacent, equivalent aromatic protons (H3 and H5).
- Data Interpretation: The fluorine signal is expected to appear as a triplet (split by two equivalent protons). The chemical shift will be in the typical range for aryl fluorides, often referenced against a standard like  $\text{CFCl}_3$ .<sup>[3]</sup>

Table 3: Predicted  $^{19}\text{F}$  NMR Spectral Data for **2,6-Difluoro-4-iodoanisole** (in  $\text{CDCl}_3$ )

Signal	Predicted Chemical Shift ( $\delta$ , ppm vs $\text{CFCl}_3$ )	Multiplicity	Coupling Constant (J, Hz)	Assignment
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| 1 | ~ -115 | Triplet (t) |  $^3J_{\text{FH}} \approx 8.5 \text{ Hz}$  | Ar-F |

## Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-resolution NMR spectra.<sup>[4]</sup>

- Sample Preparation:
  - Accurately weigh 15-25 mg of **2,6-Difluoro-4-iodoanisole**.
  - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial. For quantitative analysis, an internal standard can be added.
  - Transfer the solution into a 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer or higher):
  - Insert the sample into the spectrometer probe and allow it to equilibrate to the probe temperature (~298 K).
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment with a  $30^\circ$  pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16 scans for a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Use a  $30^\circ$  pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Co-add 512 or more scans due to the low natural abundance of  $^{13}\text{C}$ .
- $^{19}\text{F}$  NMR: Acquire the spectrum using a standard single-pulse experiment. Reference the spectrum appropriately, either directly or indirectly, to a known fluorine standard.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase the spectra and perform baseline correction.
  - Calibrate the chemical shift axis. For  $^1\text{H}$  and  $^{13}\text{C}$ , reference the residual solvent peak or internal TMS (0.00 ppm).
  - Integrate the signals in the  $^1\text{H}$  spectrum and analyze the multiplicities and coupling constants for all spectra.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.<sup>[5][6]</sup>

- Theoretical Analysis & Interpretation:
  - C-H Stretching: Aromatic C-H stretching vibrations are expected just above  $3000\text{ cm}^{-1}$ , while the aliphatic C-H stretches of the methoxy group will appear just below  $3000\text{ cm}^{-1}$ .
  - C=C Stretching: Aromatic ring stretching vibrations typically produce two to three sharp bands in the  $1600\text{-}1450\text{ cm}^{-1}$  region.
  - C-O Stretching: The aryl-alkyl ether C-O stretch is characteristic and strong, appearing in the  $1300\text{-}1200\text{ cm}^{-1}$  (asymmetric) and  $\sim 1050\text{ cm}^{-1}$  (symmetric) regions.
  - C-F Stretching: The C-F bond gives rise to a very strong and prominent absorption band in the  $1250\text{-}1050\text{ cm}^{-1}$  region. This band may overlap with the C-O stretching bands.

- C-I Stretching: The C-I stretching vibration occurs at low wavenumbers, typically in the 600-500  $\text{cm}^{-1}$  range, which is deep in the fingerprint region and can be difficult to assign definitively.
- Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are informative about the substitution pattern. For a 1,2,3,5-tetrasubstituted ring, a strong band is expected in the 900-850  $\text{cm}^{-1}$  region.

Table 4: Characteristic IR Absorption Bands for **2,6-Difluoro-4-iodoanisole**

Wavenumber Range ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode
<b>3100-3050</b>	<b>Medium-Weak</b>	<b>Aromatic C-H Stretch</b>
2980-2850	Medium-Weak	Aliphatic C-H Stretch ( $-\text{OCH}_3$ )
1600-1450	Medium-Strong	Aromatic C=C Ring Stretch
1280-1200	Strong	Asymmetric Ar-O-C Stretch
1250-1100	Very Strong	C-F Stretch
1050-1020	Strong	Symmetric Ar-O-C Stretch

| 900-850 | Strong | Aromatic C-H o.o.p. Bend |

## Experimental Protocol: IR Data Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **2,6-Difluoro-4-iodoanisole** powder onto the ATR crystal.
- Data Collection: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 32 scans over a range of 4000-400  $\text{cm}^{-1}$ .

- Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance IR spectrum.

## Mass Spectrometry (MS)

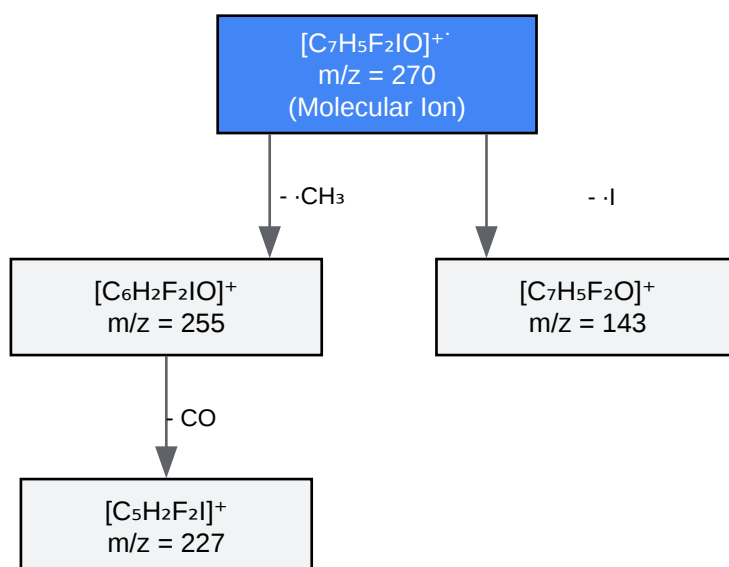
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing compounds like haloanisoles.[8][9]

- Molecular Ion ( $M^+$ ): The molecular formula is  $C_7H_5F_2IO$ , with a monoisotopic mass of 269.93 g/mol. The electron ionization (EI) mass spectrum should show a distinct molecular ion peak at  $m/z$  270.
- Isotopic Pattern: Iodine is monoisotopic ( $^{127}I$ ), so no characteristic halogen isotopic patterns from chlorine or bromine will be observed.
- Fragmentation Analysis: The fragmentation of anisole derivatives is well-understood. The primary fragmentation pathways for **2,6-Difluoro-4-iodoanisole** are expected to be initiated by the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

### Key Fragmentation Pathways:

- Loss of a methyl radical ( $\cdot CH_3$ ): A very common pathway for anisoles, leading to a stable phenoxy-type cation.  $[M]^+ \rightarrow [M - 15]^+ \ m/z \ 270 \rightarrow \ m/z \ 255$
- Loss of CO from  $[M-15]^+$ : The resulting ion can lose carbon monoxide to form a five-membered ring cation.  $[M - 15]^+ \rightarrow [M - 15 - 28]^+ \ m/z \ 255 \rightarrow \ m/z \ 227$
- Loss of an iodine atom ( $\cdot I$ ): Cleavage of the C-I bond can occur, although cleavage of the methoxy group is often more favorable.  $[M]^+ \rightarrow [M - 127]^+ \ m/z \ 270 \rightarrow \ m/z \ 143$





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Caption: Proposed EI mass spectrometry fragmentation pathway for **2,6-Difluoro-4-iodoanisole**.

Table 5: Predicted Key Fragments in the Mass Spectrum of **2,6-Difluoro-4-iodoanisole**

m/z	Predicted Relative Intensity	Ion Formula
270	High	$[\text{C}_7\text{H}_5\text{F}_2\text{IO}]^{+\bullet}$ ( $\text{M}^{+\bullet}$ )
255	Very High (Base Peak)	$[\text{C}_6\text{H}_2\text{F}_2\text{IO}]^+$
227	Medium	$[\text{C}_5\text{H}_2\text{F}_2\text{I}]^+$

| 143 | Low-Medium |  $[\text{C}_7\text{H}_5\text{F}_2\text{O}]^+$  |

## Experimental Protocol: GC-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
- GC Method:

- Injector: 250 °C, split mode (e.g., 50:1).
- Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
- Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Method:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Mass Range: Scan from m/z 40 to 400.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)